4-((2,4-Dihydroxybenzylidene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione
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Overview
Description
4-((2,4-Dihydroxybenzylidene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a pyridine ring, and a benzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,4-Dihydroxybenzylidene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione typically involves the condensation of 2,4-dihydroxybenzaldehyde with 3-(pyridin-2-yl)-1H-1,2,4-triazole-5-thione. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((2,4-Dihydroxybenzylidene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.
Scientific Research Applications
4-((2,4-Dihydroxybenzylidene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of 4-((2,4-Dihydroxybenzylidene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The compound’s structure allows it to form stable complexes with metal ions, which is crucial in its role as a catalyst.
Comparison with Similar Compounds
Similar Compounds
- 4-((2,4-Dihydroxybenzylidene)amino)-3-(pyridin-3-yl)-1H-1,2,4-triazole-5(4H)-thione
- 4-((2,4-Dihydroxybenzylidene)amino)-3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione
Uniqueness
4-((2,4-Dihydroxybenzylidene)amino)-3-(pyridin-2-yl)-1H-1,2,4-triazole-5(4H)-thione is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential therapeutic applications set it apart from similar compounds.
Properties
CAS No. |
497823-74-2 |
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Molecular Formula |
C14H11N5O2S |
Molecular Weight |
313.34 g/mol |
IUPAC Name |
4-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H11N5O2S/c20-10-5-4-9(12(21)7-10)8-16-19-13(17-18-14(19)22)11-3-1-2-6-15-11/h1-8,20-21H,(H,18,22)/b16-8+ |
InChI Key |
TWPJMKDALLYOOB-LZYBPNLTSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)C2=NNC(=S)N2/N=C/C3=C(C=C(C=C3)O)O |
Canonical SMILES |
C1=CC=NC(=C1)C2=NNC(=S)N2N=CC3=C(C=C(C=C3)O)O |
Origin of Product |
United States |
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